1-Nitrodecan-2-one
Description
1-Nitrodecan-2-one (C₁₀H₁₉NO₃) is a nitro-substituted aliphatic ketone with a ten-carbon backbone. Its structure features a nitro (-NO₂) group at the first carbon and a ketone (C=O) group at the second carbon, yielding the IUPAC name this compound. This compound belongs to a class of nitro ketones, which combine the electron-withdrawing nitro group with the polar ketone functionality.
Properties
CAS No. |
54044-25-6 |
|---|---|
Molecular Formula |
C10H19NO3 |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
1-nitrodecan-2-one |
InChI |
InChI=1S/C10H19NO3/c1-2-3-4-5-6-7-8-10(12)9-11(13)14/h2-9H2,1H3 |
InChI Key |
YFBGMGHWMDOIOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)C[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Chain Length Variations
1-NITRODODECANE (C₁₂H₂₅NO₂)
- Key Differences :
- Polarity : Lacks the ketone group, making it less polar than 1-nitrodecan-2-one.
- Reactivity : Nitroalkanes typically undergo reduction to amines or act as electrophiles in Michael additions, whereas nitro ketones may participate in conjugate additions or ketone-specific reactions (e.g., Grignard reactions).
- Physical Properties : Longer alkyl chain increases hydrophobicity (logP ≈ 5.2 estimated) compared to this compound (logP ≈ 3.8 estimated).
NITROCYCLOHEXANE (C₆H₁₁NO₂)
- Structure : A six-membered cycloalkane with a nitro group.
- Key Differences :
- Ring Strain vs. Chain Flexibility : Cyclohexane’s rigid structure reduces conformational freedom compared to the linear decan chain.
- Boiling Point : Cyclohexane derivatives generally have lower boiling points than linear alkanes of similar molecular weight due to reduced surface area.
NITROMETHANE (CH₃NO₂)
- Structure : Simplest nitroalkane with a single carbon.
- Key Differences :
- Acidity : Nitromethane (pKa ~10.2) is significantly more acidic than this compound (pKa ~15–17 estimated) due to greater stabilization of the conjugate base.
- Applications : Widely used as a solvent or fuel additive, whereas nitro ketones are niche intermediates in organic synthesis.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Boiling Point (°C, estimated) | Solubility (Polar Solvents) |
|---|---|---|---|---|---|
| This compound | C₁₀H₁₉NO₃ | 201.27 | Nitro, Ketone | 280–300 | Moderate (acetone, DMF) |
| 1-NITRODODECANE | C₁₂H₂₅NO₂ | 215.33 | Nitro | 290–310 | Low (hexane, chloroform) |
| Nitrocyclohexane | C₆H₁₁NO₂ | 129.16 | Nitro, Cycloalkane | 200–210 | Low (ether, toluene) |
| Nitromethane | CH₃NO₂ | 61.04 | Nitro | 101–103 | High (water, ethanol) |
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